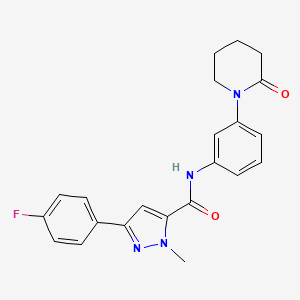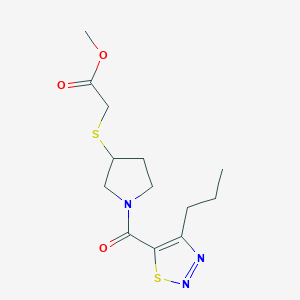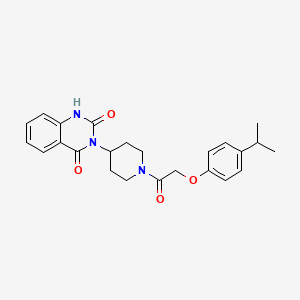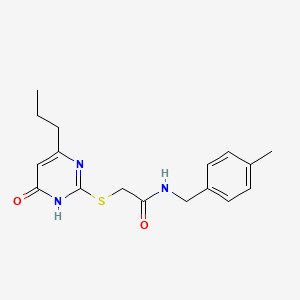![molecular formula C12H12ClN3O2S B2868841 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-32-2](/img/structure/B2868841.png)
2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound. It is a derivative of 4-Chloro-3-pyridinesulfonamide . The compound is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Chloro-3-pyridinesulfonamide hydrochloride and m-Toluidine . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of “this compound” is C12H13N3O2S . The molecular weight is 263.31 .Chemical Reactions Analysis
The compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It is also involved in the protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
- Synthesis of New Heterocycles : One study focused on the synthesis of new heterocyclic compounds based on the sulfonamide group, demonstrating its utility in creating compounds with potential antimicrobial activity. The research outlined the chemical reactions used to synthesize these compounds, highlighting the versatility of sulfonamides in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Metal Complexes with Sulfonamide : Another study described the structural characterization of metal complexes containing sulfonamide derivatives. It examined how these complexes could be synthesized and their potential applications, showing the interaction between sulfonamides and metals (Sousa et al., 2001).
Biological Applications
- Antibacterial and Antifungal Activities : Research on sulfonamide derivatives also includes their evaluation as antibacterial and antifungal agents. Some studies have synthesized novel sulfonamide-containing heterocyclic compounds and tested their biological activities, finding significant antibacterial properties against various strains (Azab, Youssef, & El-Bordany, 2013).
Material Science and Industrial Applications
- Corrosion Inhibition : Sulfonamide derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Research into compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and related sulfonamides has demonstrated their effectiveness in protecting metals from corrosion, indicating their potential industrial applications (Sappani & Karthikeyan, 2014).
Advanced Materials
- Polymer Synthesis : The incorporation of sulfonamide moieties into polymers to enhance their properties has been explored. Research on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties showcases the development of materials with improved thermal stability, solubility, and mechanical properties, suitable for various high-performance applications (Liu et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes likelanosterol 14α-demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for azole antifungals .
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, preventing them from performing their normal function . For instance, inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Biochemical Pathways
If we consider the potential target cyp51, the inhibition of this enzyme would disrupt theergosterol biosynthesis pathway in fungi, leading to the accumulation of toxic sterol intermediates and the disruption of the cell membrane .
Result of Action
If we consider the potential target cyp51, the inhibition of this enzyme would lead to the disruption of the fungal cell membrane, potentially leading to cell death .
Propriétés
IUPAC Name |
2-(4-chloro-3-methylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFVMLXALIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)

![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)
![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)
![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)

![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)